3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Description
This compound is a pyrazoloquinazolinone derivative characterized by a 4-bromophenyl substituent at position 3 and a methyl group at position 2. The core structure consists of a fused bicyclic system (pyrazolo[5,1-b]quinazolinone) with a partially saturated quinazoline ring (5,6,7,8-tetrahydro).
Properties
Molecular Formula |
C17H16BrN3O |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H16BrN3O/c1-10-15(11-6-8-12(18)9-7-11)16-19-14-5-3-2-4-13(14)17(22)21(16)20-10/h6-9,20H,2-5H2,1H3 |
InChI Key |
ZGRBIICEWPSFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps. One common method starts with the preparation of 4-bromophenylhydrazine through a diazotization reaction followed by reduction . This intermediate is then reacted with appropriate precursors to form the desired quinazolinone structure. The reaction conditions often involve controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves the replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents like sodium azide or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Investigated as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Bromophenyl vs.
- Methyl Substitution : The 2-methyl group is conserved in multiple analogs, suggesting its role in stabilizing the fused ring system .
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) may exhibit improved solubility but reduced receptor-binding affinity compared to halogenated derivatives .
Antitumor and Cytotoxic Activity:
- Isoxazoloquinazolinones: Compounds like 3-(3,5-dichlorophenyl)isoxazolo[4',5':3,4]pyrrolo[2,1-b]quinazolin-9(11H)-one demonstrated superior activity against A-549 lung cancer cells (IC₅₀ < 10 µM), outperforming 5-fluorouracil .
- Pyrazoloquinazolinones: Substituted 2-methyl-3-(aryldiazenyl) derivatives exhibited moderate antibacterial activity against E. coli and antifungal activity against Aspergillus niger (MIC ~25 µg/mL) .
Kinase Inhibition and Medicinal Chemistry:
- Fused-pyrimidinones (e.g., thiazolo[5,4-f]quinazolin-9(8H)-one) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
- The target compound’s bromophenyl group may enhance interactions with hydrophobic kinase pockets, though direct evidence is lacking .
Physicochemical Properties
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